molecular formula C14H12F2N2O2 B8504886 3-Amino-4-methoxy-N-(2,4-difluorophenyl)-benzamide

3-Amino-4-methoxy-N-(2,4-difluorophenyl)-benzamide

Cat. No. B8504886
M. Wt: 278.25 g/mol
InChI Key: YZPAOEFLUKVPPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06268387B1

Procedure details

Prepared according to the procedure described for Example 1 using oxalyl chloride (3.0 mL, 34.39 mmol), 4-methoxy-3-nitrobenzoic acid (5.00 g, 25.36 mmol), DMF (1.0 mL, 12.92 mmol), and 2,4-difluoroaniline (5.2 mL, 51.07 mmol) to afford the product (6.07 g), m.p. 166-168° C. after trituration in hexane.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Quantity
5.2 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[CH3:7][O:8][C:9]1[CH:17]=[CH:16][C:12]([C:13]([OH:15])=O)=[CH:11][C:10]=1[N+:18]([O-])=O.CN(C=O)C.[F:26][C:27]1[CH:33]=[C:32]([F:34])[CH:31]=[CH:30][C:28]=1[NH2:29]>CCCCCC>[NH2:18][C:10]1[CH:11]=[C:12]([CH:16]=[CH:17][C:9]=1[O:8][CH3:7])[C:13]([NH:29][C:28]1[CH:30]=[CH:31][C:32]([F:34])=[CH:33][C:27]=1[F:26])=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(C=C(C(=O)O)C=C1)[N+](=O)[O-]
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
CN(C)C=O
Step Five
Name
Quantity
5.2 mL
Type
reactant
Smiles
FC1=C(N)C=CC(=C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C(=O)NC2=C(C=C(C=C2)F)F)C=CC1OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.07 g
YIELD: CALCULATEDPERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.